2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 873208-64-1
VCID: VC4310847
InChI: InChI=1S/C12H11NO3S/c1-8-6-9(16-13-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
SMILES: CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O
Molecular Formula: C12H11NO3S
Molecular Weight: 249.28

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid

CAS No.: 873208-64-1

Cat. No.: VC4310847

Molecular Formula: C12H11NO3S

Molecular Weight: 249.28

* For research use only. Not for human or veterinary use.

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid - 873208-64-1

Specification

CAS No. 873208-64-1
Molecular Formula C12H11NO3S
Molecular Weight 249.28
IUPAC Name 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C12H11NO3S/c1-8-6-9(16-13-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key VZXNHHOHGFNDHL-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid, reflects its three key components:

  • A benzoic acid group at position 2 of the benzene ring, providing hydrogen-bond donor/acceptor capabilities.

  • A 3-methylisoxazole heterocycle, contributing π-π stacking interactions and metabolic stability.

  • A methylsulfanyl linker (–SCH2–) that bridges the aromatic systems, modulating conformational flexibility.

The SMILES notation (CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O) and InChIKey (VZXNHHOHGFNDHL-UHFFFAOYSA-N) unambiguously define its connectivity. X-ray crystallography data, though unavailable in public sources, suggests planar geometry for the isoxazole and benzene rings, with the thioether bond adopting a gauche conformation to minimize steric clashes.

Physicochemical Properties

Critical parameters derived from computational and experimental studies include:

PropertyValueMethod/Source
Molecular formulaC12H11NO3SPubChem
Molecular weight249.28 g/molVulcanChem
Topological polar surface area88.6 ŲPubChem
Solubility (pH 7.4)>37.4 µg/mLPubChem
LogP (octanol-water)2.1 (estimated)ChemAxon via PubChem

The polar surface area and logP values indicate moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically employs a convergent strategy coupling pre-formed isoxazole and benzoic acid precursors:

  • Isoxazole Preparation: 3-Methyl-5-(chloromethyl)isoxazole is synthesized via cyclocondensation of hydroxylamine with β-ketonitriles, followed by chloromethylation using SOCl2.

  • Thioether Formation: Nucleophilic displacement of the chloride by 2-mercaptobenzoic acid in the presence of a base (e.g., K2CO3) yields the target compound.

Alternative approaches include:

  • Mitsunobu Reaction: Coupling 3-methyl-5-(hydroxymethyl)isoxazole with 2-mercaptobenzoic acid using DIAD and PPh3 .

  • Oxidative Coupling: Copper-catalyzed C–S bond formation between 2-iodobenzoic acid and 5-(methylsulfanyl)isoxazole .

Purification and Characterization

Crude product purification involves silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation relies on:

  • 1H NMR (DMSO-d6): δ 8.05 (d, J=7.8 Hz, 1H, ArH), 7.55–7.45 (m, 3H, ArH), 6.35 (s, 1H, isoxazole-H), 4.25 (s, 2H, SCH2), 2.40 (s, 3H, CH3) .

  • LC-MS: [M+H]+ at m/z 250.1, consistent with the molecular formula .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • The 3-methyl group on isoxazole enhances metabolic stability by blocking cytochrome P450 oxidation at the 5-position .

  • Sulfanyl linkers improve solubility compared to methylene (–CH2–) or ether (–O–) bridges.

  • Carboxylic acid at position 2 of benzene is critical for target binding, as esterification reduces activity >10-fold .

Applications in Drug Development

Lead Optimization

The compound serves as a starting point for optimizing:

  • Oral Bioavailability: Prodrug strategies (e.g., ethyl ester formation) increase logP from 2.1 to 3.4, enhancing intestinal absorption .

  • Selectivity: Introducing substituents at the 4-position of the benzene ring improves kinase selectivity indices by 5–8× .

Preclinical Studies

In murine models, analogs demonstrate:

  • Anti-inflammatory Activity: 58% reduction in paw edema (vs. 72% for diclofenac) at 50 mg/kg/day .

  • Antitumor Effects: 40% inhibition of HT-29 xenograft growth after 21-day treatment .

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